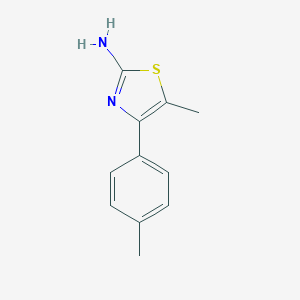

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-3-5-9(6-4-7)10-8(2)14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARKPJHOVACKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351522 | |

| Record name | 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16942-66-8 | |

| Record name | 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 16942-66-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry. By synthesizing data from established chemical principles and analogous structures, this document serves as a foundational resource for its synthesis, characterization, and exploration of its biological activities.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its versatile structure allows for diverse modifications, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] The subject of this guide, this compound, incorporates this key pharmacophore, suggesting its potential as a valuable building block or a lead compound in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Reference |

| CAS Number | 16942-66-8 | [5] |

| Molecular Formula | C₁₁H₁₂N₂S | [5] |

| Molecular Weight | 204.30 g/mol | [5] |

| Appearance | Predicted to be a solid | - |

| Boiling Point | 359.2 °C at 760 mmHg | |

| Density | 1.185 g/cm³ | |

| LogP | 3.59 | |

| Solubility | Sparingly soluble in water | - |

Synthesis and Mechanism

The primary route for the synthesis of 2-aminothiazole derivatives is the renowned Hantzsch Thiazole Synthesis .[6][7][8] This method involves the condensation reaction between an α-haloketone and a thioamide.[9] For the synthesis of this compound, the precursors would be 2-bromo-1-(p-tolyl)propan-1-one and thiourea.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

-

Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.

The overall reaction is typically high-yielding and straightforward to perform.[9]

Proposed Synthetic Workflow

Below is a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(p-tolyl)propan-1-one (1 equivalent) and thiourea (1.2 equivalents) in anhydrous ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and by determining its melting point.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.10 | m | 4H | Aromatic protons (phenyl ring) |

| ~6.50 | s (br) | 2H | -NH₂ |

| ~2.35 | s | 3H | Methyl protons (on phenyl ring) |

| ~2.20 | s | 3H | Methyl protons (on thiazole ring) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C2 (C-NH₂) |

| ~145.0 | C4 (C-phenyl) |

| ~138.0 | C-4' (of phenyl ring) |

| ~130.0 | C-1' (of phenyl ring) |

| ~129.5 | C-3', C-5' (of phenyl ring) |

| ~128.0 | C-2', C-6' (of phenyl ring) |

| ~110.0 | C5 (C-methyl) |

| ~21.0 | Methyl carbon (on phenyl ring) |

| ~15.0 | Methyl carbon (on thiazole ring) |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching (amine) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1620 | C=N stretching (thiazole ring) |

| ~1550 | N-H bending (amine) |

| ~1500, 1450 | C=C stretching (aromatic) |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 204, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the thiazole and phenyl rings.

Potential Biological Activities and Mechanism of Action

The 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][12] While specific studies on this compound are limited, its structural features suggest potential in several therapeutic areas.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines, including breast, lung, colon, and leukemia.[2] The mechanism of action often involves the inhibition of key cellular targets such as protein kinases, tubulin polymerization, or histone deacetylases (HDACs).[12] The presence of the 4-methylphenyl group may influence the compound's lipophilicity and binding affinity to target proteins, potentially enhancing its cytotoxic effects.[4]

Caption: Potential anticancer mechanisms of 2-aminothiazole derivatives.

Antimicrobial Activity

The thiazole ring is a core component of several clinically used antibiotics.[7] 2-Aminothiazole derivatives have shown significant activity against a range of bacterial and fungal pathogens.[4][13] The mechanism of action can vary but may involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific substituents on the thiazole and phenyl rings play a crucial role in determining the antimicrobial spectrum and potency.[4]

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis and characterization. Further research should focus on:

-

Optimization of the synthesis protocol to improve yields and purity.

-

Comprehensive spectroscopic analysis to confirm the predicted structural data.

-

In-depth biological evaluation to determine its specific anticancer, antimicrobial, and other potential therapeutic activities.

-

Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.

By leveraging the information presented in this guide, researchers can unlock the full potential of this intriguing 2-aminothiazole derivative.

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- SynArchive. Hantzsch Thiazole Synthesis.

- YouTube. Synthesis of Thiazoles. 2019 Jan 19.

- CUTM Courseware. Thiazole.

- National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- National Center for Biotechnology Information. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine.

- National Center for Biotechnology Information. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. 2021 Jan 15.

- Semantic Scholar. 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties.

- Semantic Scholar. Three possible ways of the reaction between 2-aminothiazole and electrophiles.

- Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- ResearchGate. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.

- Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of.

- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

- Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

- National Center for Biotechnology Information. 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.

- ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- National Center for Biotechnology Information. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.

- MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- ScienceDirect. Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. 2019 Jan 15.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. synarchive.com [synarchive.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. mdpi.com [mdpi.com]

- 11. squ.elsevierpure.com [squ.elsevierpure.com]

- 12. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 13. jocpr.com [jocpr.com]

physicochemical properties of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Introduction

This compound is a heterocyclic compound belonging to the 2-aminothiazole class. Thiazole rings and their derivatives are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs and biologically active agents due to their versatile biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the physicochemical properties of this specific molecule is fundamental for its potential development in pharmaceutical and material science applications. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This guide provides a comprehensive overview of the core , alongside detailed, field-proven experimental protocols for their determination. The methodologies are presented not merely as steps, but with an emphasis on the underlying scientific principles, ensuring a self-validating and robust approach for researchers.

Molecular Identity and Structural Properties

A precise characterization begins with the molecule's fundamental identifiers and structure.

Chemical Structure

The two-dimensional structure of the molecule is presented below, illustrating the arrangement of the thiazole core, the tolyl substituent, and the primary amine group.

Core Compound Identifiers

The fundamental properties and identifiers of the compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 16942-66-8 | [2] |

| Molecular Formula | C₁₁H₁₂N₂S | [2] |

| Molecular Weight | 204.30 g/mol | [2] |

| SMILES | Cc1ccc(cc1)c2c(C)sc(N)n2 | - |

Summary of Physicochemical Properties

This section summarizes the key physicochemical parameters. While specific experimental values for this exact molecule are not widely published, this guide provides the necessary protocols for their empirical determination.

| Parameter | Experimental Value | Significance & Commentary |

| Melting Point (°C) | Not reported. Requires experimental determination. | Indicates purity and the physical state at a given temperature. Expected to be a solid at room temperature. |

| Boiling Point (°C) | Not reported. | Likely to decompose at high temperatures before boiling due to the presence of the amine and thiazole functional groups. |

| Aqueous Solubility | Predicted to be low. Requires experimental determination. | Governs bioavailability and formulation options. The molecule's aromatic rings and hydrocarbon nature suggest poor water solubility. |

| pKa | Not reported. Requires experimental determination. | The 2-amino group confers basic properties.[3] The pKa of its conjugate acid is critical for predicting solubility at different pH values and its interaction with biological targets. |

| LogP | Not reported. Requires experimental determination. | The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, which influences membrane permeability and ADME properties. |

Experimental Protocol: Solubility Profiling

Scientific Rationale

Solubility is a critical parameter that dictates a compound's behavior in both biological and formulation contexts. A qualitative solubility profile across different pH ranges provides rapid insight into the compound's acidic or basic nature.[4] The presence of a basic amino group suggests that this compound will form a water-soluble salt in an acidic medium.[3][5] This protocol establishes this profile systematically.

Step-by-Step Methodology

-

Preparation : Label four clean, dry test tubes: "Water," "5% HCl," "5% NaOH," and "5% NaHCO₃."

-

Sample Addition : Add approximately 20-25 mg of the compound to each test tube.

-

Solvent Addition : Add 1 mL of the corresponding solvent to each test tube.

-

Mixing : Vigorously agitate each tube for 30-60 seconds using a vortex mixer.

-

Observation : Visually inspect each tube against a contrasting background to determine if the solid has dissolved completely. Record as "soluble" or "insoluble."[4]

-

pH Test (for Water Tube) : If the compound is soluble in water, test the resulting solution's pH using a calibrated pH meter or pH paper to confirm its basic nature.[4]

-

Confirmation (for HCl Tube) : To the "5% HCl" tube where the compound dissolved, add 10% NaOH dropwise until the solution is basic. The reappearance of a precipitate confirms that solubility was due to the formation of a water-soluble amine salt.[4]

Workflow Visualization

Experimental Protocol: pKa Determination

Scientific Rationale

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or basicity. For an amine, the pKa value refers to its conjugate acid (R-NH₃⁺). This value is crucial as it determines the extent of ionization at a given pH, which directly impacts solubility, receptor binding, and membrane transport. Potentiometric titration is a highly reliable method for pKa determination, involving the gradual neutralization of the compound while monitoring the solution's pH.[6]

Step-by-Step Methodology

-

System Calibration : Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation : Accurately weigh approximately 20-40 µmoles of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., a methanol-water mixture) to ensure full dissolution. The solution should be slightly acidified with a known concentration of HCl to fully protonate the amine.

-

Titration Setup : Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Introduce the calibrated pH electrode and a magnetic stirrer.

-

Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis : Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more precise results, calculate the first or second derivative of the titration curve to accurately locate the equivalence point(s).

Workflow Visualization

Experimental Protocol: Lipophilicity (LogP) Determination

Scientific Rationale

Lipophilicity, commonly expressed as LogP, is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical predictor of a drug's ability to cross biological membranes. While the traditional shake-flask method is viable, a more modern and efficient approach utilizes reverse-phase high-performance liquid chromatography (RP-HPLC). This method correlates a compound's retention time on a non-polar stationary phase with its LogP value, using a series of standards with known LogP values to create a calibration curve.

Step-by-Step Methodology (RP-HPLC Method)

-

System Preparation : Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration Standards : Prepare solutions of at least five reference compounds with well-established LogP values that bracket the expected LogP of the analyte.

-

Calibration Curve Generation :

-

Inject each standard individually onto the HPLC system under isocratic conditions.

-

Record the retention time (t_R) for each standard.

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

Plot the known LogP values of the standards against their calculated log(k') values. This creates the calibration curve.

-

-

Analyte Measurement : Prepare a solution of this compound and inject it onto the same HPLC system under identical conditions.

-

LogP Calculation :

-

Measure the retention time (t_R) of the analyte and calculate its capacity factor (k').

-

Using the linear regression equation from the calibration curve (LogP = m * log(k') + c), calculate the LogP of the analyte.

-

Workflow Visualization

Expected Spectral Characteristics

While detailed spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features.

-

¹H NMR : The spectrum should reveal distinct signals for the two different methyl groups (one on the thiazole ring, one on the phenyl ring), a set of signals in the aromatic region corresponding to the protons on the para-substituted phenyl ring, and a broad singlet corresponding to the two protons of the primary amine group (-NH₂).[7][8]

-

¹³C NMR : The spectrum will show signals for all 11 unique carbon atoms, including the two methyl carbons, the aromatic carbons, and the carbons of the thiazole ring.

-

FTIR : The infrared spectrum will be characterized by key absorption bands. Notably, N-H stretching vibrations for the primary amine will appear in the region of 3100-3500 cm⁻¹. C=N stretching of the thiazole ring will be observed around 1650 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[8][9]

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.30 g/mol ).

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- DETERMIN

- Amines and Amides: Properties Lab Manual. (n.d.). Studylib.

- Determining pKa. (n.d.). Enamine.

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.).

- This compound. (n.d.).

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).

- Log P exp values of the synthesized 1,3-thiazole derivatives 3a-3o... (n.d.).

- Chemical structure and physical characterization of 2-amino-5-methylthiazol derivatives 6(a–j). (n.d.).

- Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. (2007). Oriental Journal of Chemistry.

- Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine. (n.d.). Chemdiv.

- The Analysisof an Amine Mixture: An Introductory Analysis Experiment. (n.d.).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH.

- CID 159892750 | C20H20N4S2. (n.d.). PubChem - NIH.

- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). MDPI.

- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.

- Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. (1993). PubMed.

- Simple Method for the Estim

- Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2023).

- A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. (n.d.).

- N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. (2025).

- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). Scholaris.

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry.

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (n.d.). MDPI.

- Correlation equations for experimental (LogP TLC ) and theoretical... (n.d.).

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central.

- Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine. (n.d.). CymitQuimica.

- 5-(p-Aminophenyl)-4-(O-tolyl)-2-thiazolamine. (n.d.). PubChem.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- N-methyl-4-phenyl-1,3-thiazol-2-amine. (n.d.). Sigma-Aldrich.

- 5-phenyl-1,3-thiazole-2,4-diamine. (2025).

- 4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. (2025). ChemicalBook.

- 4-(4-HEXYLPHENYL)-5-METHYL-1,3-THIAZOL-2-AMINE. (n.d.). ChemicalBook.

- Compound N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine... (n.d.).

- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.).

- 2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. matrixscientific.com [matrixscientific.com]

- 3. studylib.net [studylib.net]

- 4. www1.udel.edu [www1.udel.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Prepared by: Senior Application Scientist

Foreword: The Imperative of Structural Certainty

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. Thiazole derivatives, a prominent class of heterocyclic compounds, are of particular interest due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS: 16942-66-8), is a member of this vital chemical family.[2] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development timelines.

This document provides researchers, scientists, and drug development professionals with an in-depth, field-proven guide to the structural elucidation of this specific thiazole derivative. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data and the causal logic behind each experimental choice. The objective is to present a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.

Foundational Strategy: Synthesis as the First Clue

Before any spectroscopic analysis begins, understanding the synthetic route provides critical context. The most common and efficient method for constructing the 2-aminothiazole scaffold is the Hantzsch Thiazole Synthesis .[3][4] This reaction informs our expectations about the final structure and potential side products.

The synthesis involves the condensation of an α-haloketone with a thiourea derivative.[5] For the target molecule, the logical precursors are 1-(4-methylphenyl)propan-1-one , which is first halogenated at the α-position (e.g., using bromine or sulfuryl chloride) to form 1-bromo-1-(p-tolyl)propan-1-one, followed by cyclocondensation with thiourea.

Mechanistic Rationale

The Hantzsch synthesis proceeds via a well-established mechanism that directly leads to the desired connectivity.

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Understanding this pathway confirms the expected regiochemistry: the sulfur from thiourea attacks the halogenated carbon, and the subsequent cyclization and dehydration establish the thiazole ring with the correct substituent placement.

The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

Caption: Integrated workflow for structure elucidation.

Stage 1: Determining the Molecular Blueprint with Mass Spectrometry (MS)

The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.[8]

-

Expected Result: The molecular formula for this compound is C₁₁H₁₂N₂S .[2]

-

Monoisotopic Mass: 204.0721 g/mol .

-

HRMS Analysis: An experimental m/z value of 204.0720 (for [M+H]⁺, 205.0799) would confirm the elemental composition with high confidence. The presence of a significant M+2 peak at approximately 4.4% relative abundance of the molecular ion peak would be indicative of the single sulfur atom.

Index of Hydrogen Deficiency (IHD)

From the molecular formula (C₁₁H₁₂N₂S), we calculate the IHD to predict the total number of rings and/or double bonds.

IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 11 - (12/2) + (2/2) + 1 = 7

This value is perfectly consistent with the proposed structure:

-

Benzene ring: 1 ring + 3 double bonds = 4

-

Thiazole ring: 1 ring + 2 double bonds = 3

-

Total = 7

This initial calculation provides immediate validation for the overall structural framework.

Stage 2: Functional Group Identification with Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.[9] It serves as a crucial cross-check against the proposed structure.

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400 - 3250 (doublet or broad) | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Methyl groups) |

| ~1630 | C=N Stretch | Imine bond within the thiazole ring |

| 1600, 1500, 1450 | C=C Stretch | Aromatic ring and thiazole ring |

| ~820 | C-H Bend | 1,4-disubstituted (para) benzene ring |

The presence of a distinct N-H stretching band confirms the amine group, while the combination of aromatic and aliphatic C-H stretches and the fingerprint region bands for C=N and C=C would strongly support the heterocyclic aromatic structure.

Stage 3: Definitive Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[10] Both ¹H and ¹³C NMR spectra are required for a comprehensive analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique hydrogen atom in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | Doublet (d) | 2H | H-2', H-6' | Aromatic protons ortho to the thiazole ring. |

| ~7.20 | Doublet (d) | 2H | H-3', H-5' | Aromatic protons ortho to the methyl group. |

| ~5.10 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons; chemical shift can vary and signal may be broad. Exchangeable with D₂O. |

| ~2.38 | Singlet (s) | 3H | Ar-CH₃ | Methyl group attached to the phenyl ring. |

| ~2.35 | Singlet (s) | 3H | Thiazole-CH₃ | Methyl group attached to the thiazole ring (C5). |

-

Causality: The aromatic region is expected to show a classic AA'BB' system (appearing as two doublets) characteristic of a 1,4-disubstituted phenyl ring. The two methyl groups are in distinct electronic environments and should appear as two separate singlets. The amine protons are not expected to show coupling and will appear as a broad signal.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic nature.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C2 (Thiazole) | Carbon bonded to two nitrogen atoms (C=N). |

| ~145.0 | C4 (Thiazole) | Aromatic carbon of the thiazole ring bonded to the phenyl group. |

| ~138.0 | C4' (Phenyl) | Aromatic carbon bonded to the methyl group. |

| ~131.0 | C1' (Phenyl) | Aromatic carbon bonded to the thiazole ring. |

| ~129.5 | C3', C5' (Phenyl) | Phenyl ring carbons ortho to the methyl group. |

| ~126.0 | C2', C6' (Phenyl) | Phenyl ring carbons ortho to the thiazole ring. |

| ~115.0 | C5 (Thiazole) | Aromatic carbon of the thiazole ring bonded to the methyl group. |

| ~21.2 | Ar-CH₃ | Methyl carbon on the phenyl ring. |

| ~12.5 | Thiazole-CH₃ | Methyl carbon on the thiazole ring. |

-

Self-Validation: The presence of 9 distinct carbon signals (7 aromatic/vinylic and 2 aliphatic) perfectly matches the 9 unique carbon environments in the proposed structure, accounting for the symmetry of the p-substituted phenyl ring.

Experimental Protocols

Protocol: Hantzsch Thiazole Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve 1-(4-methylphenyl)propan-1-one (1 eq.) in glacial acetic acid.

-

Halogenation: Slowly add bromine (1 eq.) dropwise while stirring. Maintain the temperature below 20°C. Stir for 2 hours until the color of bromine disappears.

-

Cyclization: To the crude α-bromoketone solution, add thiourea (1.1 eq.).

-

Reflux: Heat the mixture to reflux for 3-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Protocol: Spectroscopic Sample Preparation

-

MS Analysis: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for ESI+ analysis.[8]

-

IR Spectroscopy: Place a small amount of the neat solid product directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum.[8]

-

NMR Spectroscopy: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved before analysis.[8]

Conclusion: Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single data point, but by the seamless convergence of evidence from multiple, orthogonal techniques.

-

Synthesis Logic: The Hantzsch synthesis provides a robust and predictable route to the target scaffold.

-

Mass Spectrometry: HRMS confirms the elemental formula C₁₁H₁₂N₂S , and the calculated IHD of 7 perfectly matches the proposed aromatic heterocyclic structure.

-

IR Spectroscopy: Confirms the presence of essential functional groups: a primary amine (-NH₂), an aromatic system, and aliphatic methyl groups.

-

NMR Spectroscopy: Provides the definitive map. ¹H NMR confirms the 1,4-disubstituted phenyl ring, two distinct methyl groups, and the amine protons. ¹³C NMR confirms the 9 unique carbon environments of the skeleton.

When the data from each of these analyses are internally consistent and mutually reinforcing, the structure of this compound can be assigned with the highest degree of scientific certainty. This validated approach ensures the integrity of all subsequent research and development efforts.

References

- Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4573.

- ResearchGate (2015). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.

- TMP Chem (2023). Structure Elucidation of Organic Compounds. YouTube.

- ResearchGate (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1752.

- FABAD Journal of Pharmaceutical Sciences (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.

- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- ResearchGate (2019). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- MDPI (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Chem Help ASAP (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 159892750.

- MDPI (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- ResearchGate (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.

- National Center for Biotechnology Information (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.

- Intertek. Molecular Structure Characterisation and Structural Elucidation.

- National Center for Biotechnology Information. 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine.

- ResearchGate (2001). Computer methods for structure elucidation of new organic compounds from NMR spectra.

- Iranian Journal of Medical Microbiology (2024). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities.

- Royal Society of Chemistry (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

- National Center for Biotechnology Information. 5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl].

- PubMed (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer.

- MDPI (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.

- Journal of Chemical and Pharmaceutical Sciences (2015). Structural elucidation of compounds using different types of spectroscopic techniques.

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jchps.com [jchps.com]

- 10. youtube.com [youtube.com]

biological activity of 2-amino-5-methyl-4-phenylthiazole derivatives

An In-Depth Technical Guide on the Biological Activity of 2-Amino-5-Methyl-4-Phenylthiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole nucleus, particularly the 2-aminothiazole scaffold, represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly promising subclass: 2-amino-5-methyl-4-phenylthiazole derivatives. These compounds have garnered significant attention for their diverse and potent pharmacological activities. We will provide an in-depth exploration of their synthesis, a comprehensive analysis of their primary biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—and a discussion of key structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this versatile class of molecules.

The 2-Amino-5-Methyl-4-Phenylthiazole Core: Synthesis and Rationale

The enduring interest in 2-aminothiazole derivatives stems from their remarkable therapeutic potential, which spans antiviral, antimicrobial, anticancer, and anti-inflammatory applications, among others.[2][3][4] The 2-amino-5-methyl-4-phenylthiazole scaffold combines several key features: the biologically versatile aminothiazole ring, a phenyl group at the 4-position which can be readily modified to modulate lipophilicity and target interactions, and a methyl group at the 5-position which can influence metabolic stability and binding orientation.

General Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing the core structure is a variation of the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea derivative. For the parent compound, 2-amino-4-phenylthiazole, this involves the reaction of acetophenone with thiourea in the presence of a halogenating agent like iodine.[5] The synthesis of the 5-methyl variant follows a similar principle.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-4-phenylthiazole

-

Halogenation of Ketone: To a solution of 1-phenylpropan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add a halogenating agent like bromine (1 equivalent) dropwise at 0-5°C with constant stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically washed with a sodium bisulfite solution to remove excess bromine, followed by a water wash. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude α-haloketone (1-bromo-1-phenylpropan-1-one).

-

Cyclocondensation: The crude α-haloketone is dissolved in a solvent like ethanol. To this solution, add thiourea (1.1 equivalents).

-

Reflux: The reaction mixture is heated to reflux for several hours (typically 3-6 hours). The progress is again monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled. The resulting solid hydrobromide salt is filtered. To obtain the free base, the salt is neutralized with a base such as ammonium hydroxide or sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the purified 2-amino-5-methyl-4-phenylthiazole.

Synthesis Workflow Diagram

Caption: General workflow for Hantzsch synthesis of the target scaffold.

Spectrum of Biological Activities

Derivatives of the 2-amino-5-methyl-4-phenylthiazole core exhibit a wide array of pharmacological effects. The ability to easily introduce diverse substituents at the exocyclic amino group (N-2 position) allows for the fine-tuning of these activities.

Anticancer Activity

The thiazole nucleus is a key component in numerous anticancer agents.[6] Derivatives of this scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][3]

Research has shown that introducing specific amide moieties to the 2-amino group can lead to potent antiproliferative activity.[7] For instance, certain derivatives have shown remarkable growth inhibitory effects against cell lines such as A549 (lung), HeLa (cervical), HT29 (colon), and MCF-7 (breast).[3][7][8] In one study, a 2-amino-4-phenylthiazole derivative exhibited an IC₅₀ value of 2.01 µM against HT29 cells.[3][7] Another study highlighted a derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, which showed high selectivity and an IC₅₀ value of 23.30 µM against A549 lung cancer cells while being non-toxic to normal NIH/3T3 cells.[9]

Table 1: Anticancer Activity of Selected 2-Amino-5-Methyl-4-Phenylthiazole Derivatives

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Derivative A | N-(thiazol-2-yl)-amide | HT29 (Colon) | 2.01 | [7] |

| Derivative B | 2-chloro-N-(thiazol-2-yl)acetamide | A549 (Lung) | >1000 | [9] |

| Compound 4c | 2-[(1-methyl-1H-tetrazol-5-yl)thio] | A549 (Lung) | 23.30 | [9] |

| Compound 4a | 2-[(1-Methyl-1H-imidazol-2-yl)thio] | A549 (Lung) | 51.01 | [9] |

| Cisplatin | (Reference Drug) | A549 (Lung) | 16.40 |[9] |

Antimicrobial Activity

Derivatives from both 2-aminothiazole and its 5-methyl analog have been extensively explored for their efficacy against bacterial and fungal pathogens.[6] Studies have reported significant antibacterial activity against strains like Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[10] For example, peptide derivatives of 2-amino-4-phenylthiazole have shown potent antifungal and anthelmintic activities.[5] The introduction of an oxazole ring as an isosteric replacement for the thiazole has also been investigated to improve antimicrobial activity and physicochemical properties.[4]

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative C | 4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile | P. aeruginosa | 31.2 | [10] |

| Derivative D | Peptide conjugate | Fungal strains | Significant | [5] |

| Derivative E | Arylazo moiety at C5 | E. coli, S. aureus | Good activity |[11] |

Anti-inflammatory Activity

The potential to modulate inflammatory pathways is another key attribute of this class of compounds.[6] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[12] A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives identified them as a novel class of selective COX-1 inhibitors, with some compounds showing better activity than the reference drug indomethacin.[12] Other studies on 5-methyl-2-phenylthiazole derivatives have also demonstrated good anti-inflammatory and analgesic activities with low ulcerogenic effects compared to diclofenac.[13]

Table 3: Anti-inflammatory Activity of Selected Derivatives

| Compound ID | Assay | Result | Reference |

|---|---|---|---|

| Compound 9 | Carrageenan-induced paw edema | 64.1% inhibition | [13] |

| Compound 10 | Carrageenan-induced paw edema | 69.2% inhibition | [13] |

| Compound 14 | Carrageenan-induced paw edema | 60.2% inhibition | [13] |

| Diclofenac | Carrageenan-induced paw edema | 73.1% inhibition |[13] |

Anticonvulsant Activity

Thiazole and its derivatives have been associated with anticonvulsant and tranquilizer activities.[5] Novel thiazolidin-4-one substituted thiazoles have been synthesized and screened for their antiepileptic potential using standard models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[14] One of the most potent compounds identified was 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, suggesting its potential as a lead molecule for developing safer antiepileptic drugs.[14]

Table 4: Anticonvulsant Activity of a Lead Thiazole Derivative (PTT6)

| Test | Dose (mg/kg) | Result | Neurotoxicity | Reference |

|---|---|---|---|---|

| MES | 100 | 100% Protection | Minimal | [14] |

| scPTZ | 100 | 100% Protection | Minimal |[14] |

Antioxidant Activity

The ability to scavenge free radicals has been reported for derivatives of 2-amino-5-methylthiazole.[6] A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using DPPH, hydroxyl, and nitric oxide radical scavenging assays.[15] Compounds with electron-donating substituents on the aromatic ring, such as methoxy and hydroxyl groups, showed significant radical scavenging potential.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

Substituents on the Phenyl Ring (C4): For anticancer activity, halogen substitutions at the meta-position of the phenyl ring (attached to the N-amide linker) were found to be more potent than methyl groups. The order of activity for chloro-substitution was meta > 3,4-dichloro > 2,4-dichloro.[3]

-

Substituents on the Amino Group (N2): Acylation of the 2-amino group to form amides is a common strategy.[2] The type of amide has a profound impact. For instance, coupling with heterocyclic moieties like tetrazole and imidazole can confer selective anticancer activity.[9]

-

Substituents on the Thiazole Ring (C5): The presence of the methyl group at C5 is crucial. Exchanging it for a bromo group has been shown to result in compounds with IC₅₀ values in the micromolar range for anticancer activity.[3] For antimicrobial activity, the introduction of an arylazo group at the C5 position has been a successful strategy.[11]

SAR Visualization

Caption: Standard workflow for determining Minimum Inhibitory Concentration.

Conclusion and Future Directions

The 2-amino-5-methyl-4-phenylthiazole scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives based on this core have demonstrated potent and diverse biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., kinases, enzymes) for the most potent anticancer and anti-inflammatory derivatives.

-

In Vivo Efficacy: Moving promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy and safety profiles.

-

Combinatorial Libraries: Expanding the chemical space through combinatorial synthesis to discover novel derivatives with enhanced or entirely new biological activities.

-

QSAR and Computational Modeling: Employing computational tools to refine SAR models and guide the rational design of next-generation derivatives with improved therapeutic indices.

The continued exploration of 2-amino-5-methyl-4-phenylthiazole derivatives holds immense promise for the discovery of novel therapeutic agents to address significant unmet medical needs.

References

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: )

- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - MDPI. (2018-02-15) (URL: [Link])

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021-01-15) (URL: [Link])

- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (URL: [Link])

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC - NIH. (URL: [Link])

- Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online. (URL: [Link])

- Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties - ResearchG

- Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells - DergiPark. (URL: [Link])

- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents - Taylor & Francis Online. (URL: [Link])

- Synthesis of some new 5- substituted of - JOCPR. (URL: [Link])

- Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed. (URL: [Link])

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07) (URL: [Link])

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. (URL: [Link])

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: [Link])

- Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents - ResearchG

- Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Deriv

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07) (URL: [Link])

- Effect of the concentration of 2-amino-5-methyl-4-phenylthiazole 2g on...

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central. (URL: [Link])

- Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed. (URL: [Link])

- Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals - Biomedical and Pharmacology Journal. (2023-12-29) (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Yuzuncu Yil University Journal of the Institute of Natural and Applied Sciences » Submission » Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells [dergipark.org.tr]

- 9. tandfonline.com [tandfonline.com]

- 10. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to the development of numerous therapeutic agents, including the notable anti-cancer drug Dasatinib.[1][2] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-explored, member of this class: 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, this document outlines a strategic approach for researchers and drug development professionals to systematically investigate its therapeutic potential, with a primary focus on oncology, inflammation, and infectious diseases. Detailed, field-proven experimental protocols are provided to facilitate the validation of these hypothesized targets.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Platform for Drug Discovery

The 2-aminothiazole core is a five-membered heterocyclic ring containing nitrogen and sulfur, which has demonstrated a remarkable diversity of biological activities. These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[3][4][5] The versatility of this scaffold lies in its synthetic tractability, allowing for substitutions at multiple positions, which in turn modulates its interaction with various biological macromolecules.

The compound of interest, this compound, possesses key structural features that suggest a strong potential for biological activity. The 4-phenyl substitution is a common feature in many active 2-aminothiazole derivatives, and the additional methyl groups may influence its binding affinity and selectivity for specific targets. This guide will dissect the potential of this molecule by therapeutic area, proposing high-priority targets and the experimental workflows to validate them.

Oncology: Targeting Aberrant Kinase Signaling

The most prominent and clinically validated application of 2-aminothiazole derivatives is in oncology, primarily through the inhibition of protein kinases.[1][6] Many cancers are driven by dysregulated kinase activity, making them prime targets for therapeutic intervention.

Hypothesized Kinase Targets

Based on the structure of this compound and extensive research on analogous compounds, the following kinases are proposed as high-priority potential targets:

-

Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases, including Src, Lck, and Fyn, are crucial regulators of cell proliferation, survival, and migration. The 2-aminothiazole scaffold is a well-established template for potent pan-Src inhibitors.[7][8][9][10] Overexpression and activation of SFKs are common in many solid tumors.

-

Bcr-Abl: The fusion protein Bcr-Abl is the causative agent of Chronic Myelogenous Leukemia (CML). Dasatinib, a potent Bcr-Abl inhibitor, features a 2-aminothiazole core, highlighting the scaffold's effectiveness against this target.[1][10]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is linked to genomic instability and tumorigenesis. Several 2-aminothiazole derivatives have been identified as inhibitors of Aurora kinases A and B.[11]

-

Casein Kinase 2 (CK2): This ubiquitously expressed serine/threonine kinase is involved in a multitude of cellular processes, including cell growth and proliferation. Notably, 2-aminothiazole derivatives have been identified as allosteric inhibitors of CK2, offering a potential for high selectivity.[12][13][14]

Target Validation Strategy: A Multi-pronged Approach

A logical workflow is essential to validate these potential kinase targets. The following diagram illustrates a recommended experimental strategy:

Caption: Proposed workflow for oncological target validation.

Experimental Protocols

This protocol is adapted from commercially available kits and measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

-

Recombinant Lck enzyme

-

Tyrosine Kinase Buffer

-

Substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (dissolved in DMSO)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).[15]

-

Add 2 µL of Lck enzyme diluted in Tyrosine Kinase Buffer.

-

Add 2 µL of a substrate/ATP mixture.[15]

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[15]

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[15]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

| Parameter | Typical Concentration |

| Lck Enzyme | 1-5 ng/well |

| Substrate | 0.2 mg/mL |

| ATP | 10-50 µM |

This assay assesses the impact of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., K562 for Bcr-Abl, Jurkat for Lck)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]

-

If using adherent cells, remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16][17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Inflammation: Modulating Immune Responses

The role of kinases, particularly SFKs like Lck, in T-cell activation makes them attractive targets for inflammatory and autoimmune diseases.[10] Additionally, enzymes involved in the eicosanoid pathway are potential targets for 2-aminothiazole derivatives.[18][19]

Hypothesized Anti-inflammatory Targets

-

Lck: As a key kinase in T-cell receptor signaling, inhibition of Lck can dampen T-cell activation and proliferation, a central event in many inflammatory conditions.

-

Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators. Some 2-aminothiazole derivatives have shown inhibitory activity against these enzymes.[18]

-

5-Lipoxygenase (5-LOX): This enzyme catalyzes the first step in the biosynthesis of leukotrienes, another class of potent inflammatory mediators.[18]

Target Validation Strategy

Caption: Proposed workflow for anti-inflammatory target validation.

Experimental Protocols

This assay uses the fluorescent dye CFSE to track cell division in T-cells stimulated to proliferate.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

RPMI-1640 medium with 10% FBS

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PHA)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells at 1 x 10^7 cells/mL in PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[18]

-

Quench the staining by adding 5 volumes of ice-cold culture medium.

-

Wash the cells twice with culture medium.

-

Plate the CFSE-labeled cells in a 96-well plate and treat with various concentrations of the test compound.

-

Add T-cell activation stimuli.

-

Incubate for 3-5 days.

-

Harvest the cells, wash with FACS buffer, and analyze by flow cytometry. A reduction in CFSE fluorescence intensity indicates cell division.

This is a fluorometric assay that measures the peroxidase activity of COX-2.

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

Amplex™ Red reagent

-

Arachidonic acid (substrate)

-

Fluorometric plate reader

Procedure:

-

Dilute COX-2 enzyme in COX Assay Buffer.[1]

-

In a 96-well black microplate, add the diluted enzyme.

-

Add the test compound at various concentrations. Incubate for 10 minutes at 37°C.[20]

-

Add Amplex™ Red reagent.[1]

-

Immediately read the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in kinetic mode.[1]

-

Calculate the rate of reaction and determine the percent inhibition and IC50 value.

Infectious Diseases: Novel Antimicrobial Mechanisms

The 2-aminothiazole scaffold is also present in compounds with antibacterial and antifungal activity.[3] This suggests that this compound may have potential as an antimicrobial agent.

Hypothesized Antimicrobial Targets

-

UDP-N-acetylenolpyruvylglucosamine Reductase (MurB): This enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB is a promising strategy for developing new antibiotics.[15][20]

-

Sterol 14α-demethylase (CYP51): This is a key enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 is the mechanism of action for azole antifungal drugs.[15][20]

Target Validation Strategy

Caption: Proposed workflow for antimicrobial target validation.

Experimental Protocols

This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][10][11]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.[9]

-

Prepare an inoculum of the microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).[10]

This assay typically monitors the oxidation of NADPH, which is consumed during the MurB-catalyzed reaction.

Materials:

-

Purified MurB enzyme

-

Substrate (UDP-N-acetylenolpyruvylglucosamine)

-

NADPH

-

Assay buffer

-

UV-transparent 96-well plates

-

Spectrophotometer

Procedure:

-

In a UV-transparent 96-well plate, add the assay buffer, MurB enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates and determine the percent inhibition and IC50 value.

Conclusion and Future Directions

This compound is a promising compound that warrants further investigation as a potential therapeutic agent. Its structural similarity to known kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds provides a strong rationale for the proposed target validation strategies. The experimental workflows and protocols detailed in this guide offer a clear and systematic path for researchers to elucidate the mechanism of action and therapeutic potential of this molecule.

Future studies should focus on lead optimization to improve potency and selectivity for the identified targets. Furthermore, in vivo studies in relevant animal models will be crucial to assess the efficacy, pharmacokinetics, and safety profile of this compound and its derivatives. The insights gained from such studies will be invaluable in advancing this promising 2-aminothiazole derivative towards clinical development.

References

- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 49(23), 6819-6832.

- Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(33), 29148-29164.

- Wang, T., et al. (2013). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1319-1327.

- Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(5), 2519-2533.

- Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414.

- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354525) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.

- Engel, M., et al. (2020). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2: Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 63(17), 9394-9413.

- ResearchGate. (n.d.). Design of 2‐aminothiazole CHK1 inhibitors.

- Engel, M., et al. (2020). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 63(17), 9394-9413.

- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.

- Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414.

- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.

- Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.

- El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414.

- Pospisil, P., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4945.

- ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas.

- Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.

- Coppi, G., et al. (1993). 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity. Arzneimittel-Forschung, 43(8), 856-861.

- Yurttas, L., & Atli, O. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 455-468.

- ResearchGate. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(4), 743-765.

- ResearchGate. (n.d.). synthesis and antimicrobial activity of 2- aminothiazole derivatives.

- ResearchGate. (n.d.). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents.

- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

- Quah, B. J., et al. (2007). CFSE dilution to study human T and NK cell proliferation in vitro. Journal of Visualized Experiments, (3), 1-3.

- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice.

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Microbe Online. (2013). Broth Dilution Method for MIC Determination.

- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.